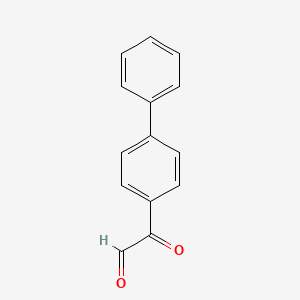

4-Biphenylglyoxal

CAS No.: 4974-58-7

Cat. No.: VC8027902

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4974-58-7 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-oxo-2-(4-phenylphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |

| Standard InChI Key | ZISUOZSNZBKYOT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |

Introduction

Synthesis and Physicochemical Properties

Key Properties

-

Molecular Weight: 210.23 g/mol

-

Solubility: Insoluble in water; partially soluble in polar aprotic solvents (e.g., DMSO, methanol) .

-

Stability: Prone to polymerization in anhydrous conditions, forming hydrates upon exposure to moisture .

Table 1: Comparative solubility of aryl glyoxals in aqueous media

| Compound | Solubility in H₂O | Preferred Solvent |

|---|---|---|

| Phenylglyoxal | Moderate | Water/EtOH |

| 4-Biphenylglyoxal | Insoluble | DMSO |

| 2-Thiophene glyoxal | High | Water |

Reactivity and Biochemical Applications

Reactivity with Guanidine Derivatives

Table 2: Performance of glyoxals in creatine kinase assays

| Glyoxal | Color Intensity | Stability | Applicability |

|---|---|---|---|

| 2-Thiophene glyoxal | High | Excellent | Optimal |

| 4-Biphenylglyoxal | None | N/A | Non-functional |

| para-Nitrophenylglyoxal | Moderate | Poor | Limited |

Role in Heterocyclic Synthesis

4-Biphenylglyoxal participates in cyclocondensation reactions with ureas to form imidazolidinones. For example, its reaction with N-alkoxy-N’-arylureas in acetic acid yields diastereomeric dihydroxyimidazolidinones, which dehydrate to hydantoins upon treatment with p-toluenesulfonic acid .

Mechanistic Pathway:

-

Nucleophilic attack by urea on the glyoxal carbonyl.

-

Cyclization to form a five-membered ring.

Challenges and Future Directions

The limited solubility of 4-biphenylglyoxal restricts its use in biological systems. Modifications such as sulfonation or PEGylation could enhance aqueous compatibility. Additionally, its potential in metal-free dicarbonylation reactions—demonstrated by phenylglyoxal in forming imidazo[1,2-a]pyridine derivatives —warrants exploration for biphenyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume